Staphyloferrin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Staphyloferrin A is a siderophore produced by Staphylococcus bacteria, particularly Staphylococcus aureus. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester iron from the environment, which is essential for their growth and metabolism. This compound is a carboxylate-type siderophore that plays a crucial role in the iron acquisition process of Staphylococcus bacteria, enabling them to thrive in iron-limited conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The chemical synthesis of Staphyloferrin A has been achieved using solid-phase peptide synthesis (SPPS). This method involves the stepwise assembly of the compound on a solid support, allowing for precise control over the sequence of reactions. The synthesis typically starts with the attachment of the first amino acid to the solid support, followed by the sequential addition of protected amino acids. After the assembly is complete, the compound is cleaved from the solid support and deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Staphylococcus bacteria. The bacteria are cultured in iron-limited media to induce the production of siderophores. The siderophores are then extracted from the culture supernatant and purified using techniques such as chromatography. The production yield can be enhanced by optimizing the fermentation conditions, including the composition of the growth medium and the incubation parameters .

Análisis De Reacciones Químicas

Types of Reactions: Staphyloferrin A primarily undergoes complexation reactions with iron ions. It forms stable complexes with ferric iron (Fe^3+), facilitating the transport and uptake of iron by the bacteria. The compound can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of its peptide bonds .

Common Reagents and Conditions:

Complexation Reactions: Ferric chloride (FeCl_3) is commonly used to form iron complexes with this compound. The reaction is typically carried out in aqueous solution at neutral pH.

Hydrolysis Reactions: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used to hydrolyze the peptide bonds in this compound.

Major Products Formed:

Iron Complexes: The primary product of the complexation reaction is the ferric iron-Staphyloferrin A complex, which is essential for iron transport in bacteria.

Hydrolysis Products: Hydrolysis of this compound results in the formation of its constituent amino acids and citric acid derivatives.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms of Action

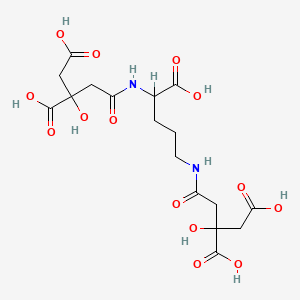

Staphyloferrin A is characterized as a highly hydrophilic compound that exhibits siderophore activity. It consists of two molecules of citric acid linked to d-ornithine by amide bonds . The production of this compound is regulated by iron availability, and it is synthesized through specific biosynthetic pathways involving multiple genes.

Synthesis and Transport

Research has identified the genetic loci responsible for the synthesis and transport of this compound. The sbn operon is crucial for its biosynthesis, while the sirABC operon mediates its uptake . Mutant strains lacking these operons exhibit significantly impaired growth in iron-limited conditions, underscoring the importance of this compound in iron acquisition .

Role in Pathogenicity

This compound enhances the virulence of S. aureus by facilitating iron uptake from the host. Studies have demonstrated that mutants deficient in this compound show reduced fitness in murine models of infection, indicating that this siderophore is vital for bacterial survival and replication within host tissues .

Therapeutic Implications

The understanding of this compound's role in S. aureus pathogenicity has led to potential therapeutic applications. Targeting the siderophore-mediated iron acquisition pathway presents a novel strategy for developing antivirulence therapies.

Antivirulence Strategies

Research suggests that inhibiting the synthesis or transport of this compound could attenuate S. aureus virulence without directly killing the bacteria, thereby reducing the risk of resistance development associated with conventional antibiotics . For instance, compounds that disrupt the function of the sbn or sirABC operons may serve as effective adjuncts to existing treatments.

Vaccine Development

The unique properties of this compound also open avenues for vaccine development aimed at eliciting immune responses against S. aureus. By utilizing components of the siderophore system, researchers can explore vaccine candidates that could provide protective immunity against infections caused by this pathogen .

Case Studies and Research Findings

Several studies have investigated the role of this compound in various contexts:

- Murine Abscess Models : In competitive assays using murine abscess models, strains deficient in this compound exhibited significant growth defects compared to wild-type strains, highlighting its importance in bacterial fitness during infections .

- Intracellular Replication : Research on epithelial cell lines demonstrated that S. aureus strains lacking this compound showed decreased replication capabilities within host cells, further emphasizing its role in pathogenesis .

- Iron Acquisition Studies : Investigations into the biosynthetic pathways revealed that strains with mutations affecting this compound production could not effectively acquire iron from their environment, leading to impaired growth under iron-limited conditions .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Two citric acid molecules linked to d-ornithine |

| Biosynthesis Genes | sbn operon for synthesis; sirABC operon for uptake |

| Role in Virulence | Enhances growth and replication in iron-restricted environments |

| Potential Applications | Antivirulence strategies; vaccine development |

| Research Models | Murine models; human epithelial cell lines |

Mecanismo De Acción

Staphyloferrin A exerts its effects through its ability to chelate ferric iron (Fe^3+). The compound binds to iron ions with high affinity, forming stable complexes that are transported into the bacterial cell via specific siderophore receptors. Once inside the cell, the iron is released from the complex and utilized in various metabolic processes. The molecular targets of this compound include the siderophore receptors on the bacterial cell surface and the iron transport proteins involved in the uptake and utilization of iron .

Comparación Con Compuestos Similares

Staphyloferrin A is structurally and functionally similar to other siderophores, such as:

Staphyloferrin B: Another siderophore produced by Staphylococcus bacteria, which also plays a role in iron acquisition.

The uniqueness of this compound lies in its specific structure and high affinity for ferric iron, which makes it an effective iron chelator for Staphylococcus bacteria. Its ability to form stable iron complexes under various environmental conditions also contributes to its distinctiveness among siderophores .

Actividad Biológica

Staphyloferrin A (SA) is a siderophore produced by Staphylococcus aureus, playing a crucial role in iron acquisition, which is vital for bacterial growth and pathogenicity. This article explores the biological activity of this compound, focusing on its synthesis, transport mechanisms, and interactions with host systems.

Overview of this compound

This compound is a high-affinity iron chelator that enables S. aureus to scavenge iron from its environment, particularly under iron-limiting conditions. The biosynthesis of SA involves a specific genetic locus that encodes enzymes responsible for its production and export. The primary operons involved are the sbn operon and the NWMN_2079–2082 locus, which together facilitate the synthesis of this siderophore .

Synthesis and Transport Mechanisms

Biosynthesis:

The synthesis of this compound occurs via a four-gene locus (NWMN_2079–2082) that encodes necessary enzymes. Research has shown that deletion of this locus results in the inability to produce detectable levels of SA, significantly impairing the growth of S. aureus in iron-restricted environments .

Transport:

The uptake of this compound is mediated by the ATP-binding cassette (ABC) transporter system known as HtsABC. This system is essential for importing the ferric-SA complex into the bacterial cell. The receptor protein HtsA has been structurally characterized, revealing a binding pocket that accommodates the anionic form of this compound .

Biological Activity and Mechanisms

This compound exhibits several biological activities that enhance the virulence of S. aureus:

- Iron Acquisition: By efficiently binding ferric ions, SA allows S. aureus to thrive in iron-depleted environments, which are common in host tissues due to iron sequestration by immune responses .

- Pathogenicity Enhancement: Studies indicate that SA contributes to the virulence of S. aureus by facilitating its survival and proliferation during infection, particularly in conditions where competing microorganisms may be present .

Case Study 1: Siderophore Interaction with Host Cells

Research has demonstrated that this compound can effectively compete with host iron-binding proteins such as transferrin and lactoferrin, allowing S. aureus to maintain sufficient iron levels for growth during infection .

Case Study 2: Structural Analysis

The crystal structure of HtsA complexed with ferric-staphyloferrin A has been elucidated, providing insights into how this receptor interacts with its ligand at a molecular level. This structural information is critical for understanding the transport mechanism and could inform therapeutic strategies targeting siderophore-mediated iron acquisition .

Data Table: Comparison of Siderophores

| Siderophore | Source Organism | Iron Binding Affinity | Transport Mechanism |

|---|---|---|---|

| This compound | Staphylococcus aureus | High | HtsABC transporter |

| Staphyloferrin B | Staphylococcus aureus | High | HtsABC transporter |

| Enterobactin | Escherichia coli | Very High | FepABCDE transporter |

Propiedades

Número CAS |

127902-98-1 |

|---|---|

Fórmula molecular |

C17H24N2O14 |

Peso molecular |

480.4 g/mol |

Nombre IUPAC |

(2S)-2-[2-[[(4R)-4-carboxy-4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butyl]amino]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C17H24N2O14/c20-9(4-16(32,14(28)29)6-11(22)23)18-3-1-2-8(13(26)27)19-10(21)5-17(33,15(30)31)7-12(24)25/h8,32-33H,1-7H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)/t8-,16+,17+/m1/s1 |

Clave InChI |

VJSIXUQLTJCRCS-INUFPEASSA-N |

SMILES |

C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |

SMILES isomérico |

C(C[C@H](C(=O)O)NC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@](CC(=O)O)(C(=O)O)O |

SMILES canónico |

C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |

Sinónimos |

N(2),N(5)-di-(1-oxo-3-hydroxy-3,4-dicarboxylbutyl)ornithine staphyloferrin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.